Towards multifold cycloswitching of biphotochromes: investigation on a bond-fused dihydroazulene/vinylheptafulvene and dithienylethene/dihydrothienobenzothiophene

Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A903060C

Abstract

The concept of molecular switching within a cyclic four-stage process is introduced on the basis of two structurally fused photochromic systems (A–D). The synthesis of 1,8a-dihydro-2,3-bis(2,5-dimethyl-3-thienyl)azulene-1,1-dicarbonitrile (open/closed A) is described; irradiation with UV light leads to an equilibrium of open/open B, open/closed A and closed/closed C, whereas B is thermally rearranged to A by ring closure of the vinylheptafulvene substructure.

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